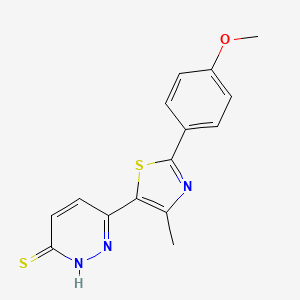
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a heterocyclic compound that features a unique combination of thiazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves multi-step organic reactions
-
Thiazole Ring Formation: : The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form 4-methoxyphenylthiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield 2-(4-methoxyphenyl)-4-methylthiazole.
-
Pyridazine Ring Formation: : The pyridazine ring is introduced by reacting the thiazole derivative with hydrazine hydrate and a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions. This results in the formation of the desired pyridazine-thiol compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiol group in 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
-
Reduction: : The compound can be reduced at the pyridazine ring using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyridazine derivatives.
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, iodine in ethanol.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Studies have indicated that derivatives of this compound can inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it may have applications in the development of antimicrobial agents due to its ability to disrupt bacterial cell processes.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol exerts its effects is primarily through the inhibition of specific enzymes and pathways. For instance, in cancer cells, it may inhibit tyrosine kinases or other signaling molecules, leading to reduced cell proliferation and increased apoptosis. The thiol group can also interact with metal ions, potentially disrupting metalloprotein functions.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)pyridazine-3-thiol: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(4-Methoxyphenyl)-4-methylthiazole: Lacks the pyridazine ring, which may reduce its potential biological activity.
4-Methoxyphenylthiosemicarbazone: An intermediate in the synthesis of the target compound, with different chemical properties and applications.
Uniqueness
6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is unique due to its combined thiazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-14(12-7-8-13(20)18-17-12)21-15(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINKKJYVGCQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NNC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














